1-Boc-4-(Cbz-amino)-3-pyrrolidinone
Description
Significance of Pyrrolidinone Core Structures in Contemporary Organic Chemistry
The pyrrolidinone ring system, a five-membered lactam, is a privileged scaffold in organic chemistry, prized for its prevalence in nature and its utility as a versatile building block. researchgate.netresearchgate.netacs.org
The pyrrolidinone core is a recurring motif in a multitude of natural products and pharmacologically important agents. frontiersin.orgnih.gov This heterocyclic system is found in various alkaloids, amino acids, and other bioactive compounds. researchgate.net For instance, the pyrrolidinone subunit is present in natural products like stemoamide, which has been used in traditional medicine. beilstein-journals.org Its derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netfrontiersin.orgbeilstein-journals.org The 3-amino-2-pyrrolidinone amino acid, a key feature related to the title compound, is a rare but important component of some natural products. mdpi.com
The widespread presence of the pyrrolidinone scaffold in biologically active molecules underscores its importance as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.netacs.org This has spurred significant interest in the synthesis of pyrrolidinone derivatives for the development of new therapeutic agents. frontiersin.orgnih.gov
Beyond their presence in natural products, pyrrolidinones are highly valued as chiral building blocks in asymmetric synthesis. nih.govsciforum.net The pyrrolidine (B122466) ring can possess multiple stereogenic centers, allowing for the creation of a diverse array of stereoisomers. nih.gov This stereochemical richness is crucial in drug discovery, where the biological activity of a molecule is often highly dependent on its three-dimensional structure. nih.gov
Chiral pyrrolidinone derivatives, such as those derived from pyroglutamic acid, serve as starting materials for the synthesis of complex targets, including alkaloids and unnatural amino acids. researchgate.netsciforum.netthieme-connect.com Their rigid, cyclic structure provides a predictable framework for controlling stereochemistry in subsequent chemical transformations. The ability to introduce various substituents at different positions on the ring further enhances their versatility as synthetic intermediates. niscpr.res.in
Contextualization of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone
The structure of this compound is a prime example of strategic molecular design. It features a central pyrrolidinone ring with two critical protecting groups: a tert-butyloxycarbonyl (Boc) group on the ring nitrogen and a benzyloxycarbonyl (Cbz or Z) group on the amino substituent at the 4-position.
The Boc and Cbz groups are among the most widely used amine protecting groups in organic synthesis. masterorganicchemistry.com Their strategic placement in this molecule is key to its utility. They allow for the selective manipulation of different parts of the molecule under distinct reaction conditions, a concept known as orthogonal protection. numberanalytics.comstudysmarter.co.uk The Boc group is typically removed under acidic conditions, while the Cbz group is cleaved by catalytic hydrogenolysis. masterorganicchemistry.comacs.org This orthogonality provides chemists with precise control over the synthetic route, enabling the stepwise construction of complex molecules. numberanalytics.comacs.org
The unique combination of a functionalized pyrrolidinone core and orthogonal protecting groups positions this compound as a key intermediate in advanced synthetic methodologies. Its structure allows for a variety of chemical transformations, including modifications at the ketone on the 3-position, and selective deprotection and further functionalization of the two nitrogen atoms.
This compound serves as a valuable precursor for the synthesis of complex nitrogen-containing molecules, particularly those with defined stereochemistry. The ability to selectively unmask the protected amines at different stages of a synthesis is crucial for building intricate molecular architectures, such as those found in peptidomimetics, alkaloids, and other pharmacologically relevant compounds. acs.orgnumberanalytics.com The strategic use of such pre-functionalized and selectively protected building blocks significantly streamlines complex synthetic endeavors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-oxo-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-9-13(14(20)10-19)18-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZYWTOZMAUABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Boc 4 Cbz Amino 3 Pyrrolidinone and Analogous Pyrrolidinone Derivatives
Strategies for Constructing the 3-Pyrrolidinone (B1296849) Ring System
The formation of the 3-pyrrolidinone core is a key challenge that has been addressed through several innovative synthetic routes, including multi-component reactions and various cyclization strategies.
Multi-component Reaction Pathways
Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecular architectures like pyrrolidinones in a single step from simple starting materials. rsc.org These reactions are prized for their atom and step economy. nih.gov One notable MCR involves the reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate. rsc.orgrsc.org An ultrasound-promoted, one-pot synthesis of substituted 3-pyrrolin-2-ones has been developed using citric acid as a green catalyst in ethanol. rsc.orgrsc.org This method is characterized by a clean reaction profile, easy work-up, excellent yields, and short reaction times. rsc.orgrsc.org Aromatic aldehydes with both electron-donating and electron-withdrawing groups have been successfully employed, with the latter generally reacting faster. rsc.org
Another innovative approach involves isocyanide-based MCRs. acs.orgnih.govsci-hub.se In a novel transformation, enols have been used for the first time in a condensation with aldehydes and isocyanides to selectively produce 3-substituted pyrrolidinones. acs.orgnih.govsci-hub.se These reactions can yield either three-component adducts (enol-Passerini reaction) or pseudo-four-component adducts, depending on the specific conditions, providing a convenient route to pyrrolidinones with peptidic or pseudo-peptidic groups at the C-3 position. acs.orgnih.govsci-hub.se
Table 1: Examples of Multi-component Reactions for Pyrrolidinone Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Aniline | 4-Chlorobenzaldehyde | Diethyl acetylenedicarboxylate | Citric acid, Ethanol, Ultrasound | Substituted 3-pyrrolin-2-one | rsc.org |
| Aromatic Aldehydes | Arylamines | Acetylenedicarboxylate | Not specified | 3-Pyrroline-2-one (B142641) derivatives | scispace.com |
| Enol (e.g., Pyrrolidine-2,3-dione) | Aldehyde | Isocyanide | Varies | 3-Substituted Pyrrolidinone | acs.orgnih.govsci-hub.se |
| Sodium diethyl oxalacetate | Amine | Aldehyde | Not specified | 2,3-Dioxo-4-carboxy-5-(substituted)pyrrolidine | uitm.edu.my |
Cyclization Reactions for Pyrrolidinone Formation
Cyclization reactions represent a fundamental strategy for constructing the pyrrolidinone ring, often starting from linear precursors that are designed to undergo intramolecular ring closure.
The target compound, 1-Boc-4-(Cbz-amino)-3-pyrrolidinone, features a ketone at the C-3 position. A common and direct method to install this functionality is through the oxidation of a corresponding C-3 hydroxyl precursor, such as N-Boc-4-(Cbz-amino)-3-hydroxypyrrolidine. While a specific documented oxidation for this exact molecule is not detailed, several modern oxidation methods are applicable to this class of compounds.
A one-pot photoenzymatic synthesis has been reported for producing N-Boc-3-aminopyrrolidine and N-Boc-3-hydroxypyrrolidine. nih.gov This workflow combines a regioselective photochemical oxyfunctionalization to create a 3-pyrrolidinone intermediate from N-Boc-pyrrolidine, which is then stereoselectively reduced by a keto-reductase (KRED) to the hydroxypyrrolidine. nih.gov Reversing this logic, the oxidation of a chiral hydroxypyrrolidine precursor using common reagents like Swern, Dess-Martin, or TEMPO-based oxidation systems would yield the desired 3-pyrrolidinone. For instance, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a well-known catalyst for the selective oxidation of alcohols. researchgate.net
Furthermore, tungstate-catalyzed oxidation of N-alkyl-α-amino acids with hydrogen peroxide under phase-transfer conditions has been shown to regioselectively yield nitrones. oup.com This process involves the oxidation of the carbon adjacent to the nitrogen, demonstrating a method for introducing oxygen functionality into the pyrrolidine (B122466) ring structure that can be a precursor to the ketone group. oup.com
Pyrrolidine-2,3-diones are important structural analogs of 3-pyrrolidinones and serve as key intermediates in the synthesis of more complex derivatives. sci-hub.seuitm.edu.my These scaffolds can be accessed efficiently through MCRs. nih.govrsc.org One prominent method involves a three-component reaction between a phenyl pyruvic ester derivative, an aldehyde, and an amine to yield the pyrrolidine-2,3-dione (B1313883) core in a single, chemoselective step. rsc.org
Researchers have synthesized a series of 1,4,5-trisubstituted pyrrolidine-2,3-diones by reacting a 3-pyrroline-2-one derivative with aliphatic amines like methylamine. jst-ud.vn In another approach, highly substituted pyrrolidine-2,3-diones containing an all-carbon quaternary stereocenter were prepared via a three-component cyclization/allylation followed by a Claisen rearrangement. nih.gov These methods highlight the versatility of MCRs in generating diverse pyrrolidinone-based scaffolds. nih.govrsc.org The resulting diones can be further functionalized; for example, the enol moiety of the pyrrolidine-2,3-dione is noted as being essential for certain biological activities. rsc.org
Table 2: Synthetic Approaches to Pyrrolidine-2,3-diones
| Precursors | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Phenyl pyruvic ester, Aldehyde, Amine | One-pot Multi-component Reaction | High C-C chemo-selectivity | rsc.org |
| 3-Pyrroline-2-one, Aliphatic amine | Substitution/Rearrangement | Forms 1,4,5-trisubstituted products | jst-ud.vn |
| Methyl ester, Aldehyde, 2,4-Dimethoxybenzylamine | Three-component cyclization/allylation, Claisen rearrangement | Creates all-carbon quaternary stereocenter | nih.gov |
| Sodium diethyl oxalacetate, Amines, Aldehydes | Multi-component Reaction | Yields 2,3-dioxo-4-carboxy-pyrrolidines | uitm.edu.my |
Regioselective and Stereoselective Introduction of Functional Groups
The precise placement of substituents on the pyrrolidinone ring is crucial for defining the final compound's properties and biological activity.
Modified Strecker Reactions for Pyrrolidinone Functionalization
The Strecker synthesis, discovered by Adolph Strecker in 1850, is a classic method for synthesizing amino acids from an aldehyde (or ketone), ammonia (B1221849), and cyanide. wikipedia.org The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed. wikipedia.orgjk-sci.com This fundamental reaction can be adapted to functionalize cyclic ketones, making it a viable strategy for introducing the C-4 amino group in the target molecule.
A modified Strecker reaction could be envisioned on a precursor such as 1-Boc-3-oxopyrrolidine. The reaction would involve the ketone at C-3, a cyanide source (e.g., KCN or NaCN), and an ammonia source to generate a 4-amino-4-cyano-pyrrolidine intermediate. tandfonline.comtandfonline.com Subsequent hydrolysis of the nitrile group and other functional group manipulations would lead to the desired 4-amino-3-pyrrolidinone structure. Convenient Strecker reactions on cyclic ketones, such as cycloheptanone (B156872) and cyclooctanone, have been reported under aqueous conditions, using p-toluenesulfonic acid (TsOH·H₂O) to achieve good and reproducible yields of the corresponding α-aminonitriles. tandfonline.comtandfonline.com The use of ketones in Strecker reactions typically yields α,α-disubstituted amino acids. wikipedia.org
For stereochemical control, asymmetric Strecker reactions have been developed using chiral auxiliaries or catalysts, which could be applied to generate specific stereoisomers of the 4-amino-pyrrolidinone product. wikipedia.org
Protective Group Manipulation Strategies
The successful synthesis of molecules with multiple functional groups, such as this compound, hinges on the careful selection and application of protecting groups. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are central to this strategy, offering differential stability and allowing for selective deprotection.
N-Boc Protection of Amine Moieties
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. thieme-connect.comscispace.com The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
The N-tert-butoxycarbonylation of amines is frequently performed under anhydrous conditions to prevent the hydrolysis of Boc₂O. A range of catalytic systems has been developed to enhance the efficiency and selectivity of this transformation.
Di-tert-butyl Dicarbonate (Boc₂O) with 4-Dimethylaminopyridine (DMAP): This is a classic and widely used method for N-Boc protection. DMAP acts as a nucleophilic catalyst, activating the Boc₂O for attack by the amine. However, the toxicity of DMAP and the potential for side reactions necessitate the exploration of alternative catalysts. researchgate.net
Ionic Liquids: Ionic liquids have emerged as green and recyclable catalysts and reaction media for N-Boc protection. academie-sciences.fr For instance, 1-alkyl-3-methylimidazolium cation-based ionic liquids can catalyze the N-tert-butyloxycarbonylation of amines with high chemoselectivity by activating Boc₂O through hydrogen bonding. organic-chemistry.org Protic ionic liquids, such as [TMG][Ac] (1,1,3,3-tetramethylguanidinium acetate), have also been shown to be effective catalysts under solvent-free conditions, preventing common side reactions. academie-sciences.fr Another protic ionic liquid, [TPA][Pro], has been used as a recyclable reaction medium for the N-Boc protection of a variety of amines at room temperature with excellent yields. asianpubs.org
Hexafluoroisopropanol (HFIP): HFIP serves as both a solvent and an organocatalyst for the chemoselective mono-N-Boc protection of amines. thieme-connect.comorganic-chemistry.org This method is rapid, proceeding at room temperature and yielding N-Boc derivatives in high yields (up to 99%) within minutes. thieme-connect.comorganic-chemistry.org It avoids the need for traditional acid or base catalysts and prevents the formation of common byproducts like isocyanates and ureas. thieme-connect.comorganic-chemistry.orgresearchgate.net The protocol is applicable to a wide array of amines, and the HFIP can be recovered and reused. thieme-connect.comorganic-chemistry.org
Perchloric Acid on Silica-Gel (HClO₄–SiO₂): This solid-supported acid catalyst offers an efficient, inexpensive, and reusable option for the chemoselective N-Boc protection of amines under solvent-free conditions at room temperature. researchgate.netorganic-chemistry.org The use of silica-supported catalysts aligns with green chemistry principles by simplifying catalyst recovery and minimizing waste. researchgate.netresearchgate.net
Iodine: Molecular iodine has proven to be an effective and mild catalyst for the N-Boc protection of various amines using Boc₂O under solvent-free conditions at room temperature. organic-chemistry.orgnih.gov This method is notable for its operational simplicity, cost-effectiveness, and environmental friendliness. organic-chemistry.org A catalytic amount of iodine (around 10 mol%) is sufficient to achieve high yields in short reaction times. organic-chemistry.orgnih.govacs.org The proposed mechanism involves the activation of Boc₂O by iodine, which facilitates the nucleophilic attack by the amine. organic-chemistry.org
| Catalytic System | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| Boc₂O/DMAP | Anhydrous solvent (e.g., CH₂Cl₂) | Well-established, effective for many substrates | researchgate.net |
| Ionic Liquids (e.g., [TMG][Ac]) | Solvent-free, room temperature | Green, recyclable, prevents side reactions | academie-sciences.fr |
| Hexafluoroisopropanol (HFIP) | HFIP as solvent/catalyst, room temperature | Rapid, high yields, recyclable, chemoselective | thieme-connect.comorganic-chemistry.org |
| HClO₄–SiO₂ | Solvent-free, room temperature | Reusable, inexpensive, efficient | researchgate.netorganic-chemistry.org |
| Iodine | Solvent-free, room temperature | Mild, cost-effective, environmentally friendly | organic-chemistry.orgnih.gov |
When dealing with chiral amines, a critical consideration during the N-Boc protection step is the potential for racemization at the adjacent stereocenter. While N-Boc protection is generally considered to be a racemization-resistant process, certain conditions can lead to a loss of enantiomeric purity. thieme-connect.com For instance, the presence of a base can potentially facilitate racemization. However, methods like using thiamine (B1217682) hydrochloride as a catalyst have been shown to allow for the chemoselective N-Boc protection of chiral amines without racemization. researchgate.net Similarly, catalyst-free N-tert-butyloxycarbonylation of chiral amines in water can afford optically pure N-Boc derivatives. organic-chemistry.org In some cases, racemization can be a significant issue, especially when the HCl salt of a chiral amine is neutralized in solution. reddit.com The development of copper(II) chloride-mediated procedures has been shown to preserve the enantiomeric purity of chiral N-Boc-amino acids during subsequent transformations. nih.gov
N-Cbz Protection and its Orthogonal Relationship with Boc
The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas, is another cornerstone of amine protection strategy, particularly in peptide synthesis. total-synthesis.com It is typically introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com
The true power of using both Boc and Cbz protecting groups in a synthesis lies in their orthogonal nature. Orthogonal protecting groups are those that can be removed under distinct reaction conditions, allowing for the selective deprotection of one group while the other remains intact. total-synthesis.commasterorganicchemistry.com The Boc group is labile to acid, while the Cbz group is stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis. rsc.orghighfine.comhighfine.com This orthogonality is crucial for the synthesis of this compound, where the two amine functionalities require differential protection to enable sequential synthetic transformations. While generally orthogonal, it's important to note that very harsh acidic conditions can also cleave the Cbz group. total-synthesis.com
Selective Deprotection Techniques
The ability to selectively remove protecting groups is fundamental to multi-step organic synthesis.
Acidolysis for Boc: The Boc group is readily removed under acidic conditions. highfine.com Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a common reagent for this purpose. acs.orgtotal-synthesis.com The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation, which typically forms isobutene. total-synthesis.com Other acidic systems, including 3 M HCl in ethyl acetate (B1210297) or 10% H₂SO₄ in dioxane, are also effective. acs.org The use of solid acid catalysts in continuous flow reactors is also an emerging efficient method for N-Boc deprotection. rsc.org
Hydrogenolysis for Cbz: The Cbz group is characteristically removed by catalytic hydrogenolysis. total-synthesis.comhighfine.com This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). total-synthesis.comhighfine.com The process involves the reductive cleavage of the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide. total-synthesis.com Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, can also be employed. highfine.comresearchgate.net This method is mild and generally does not affect other functional groups, including the Boc group. highfine.com
| Protecting Group | Deprotection Method | Typical Reagents | Stability of Other Group | Reference |
|---|---|---|---|---|
| Boc (tert-butoxycarbonyl) | Acidolysis | TFA/DCM, HCl/EtOAc | Cbz is stable | total-synthesis.comhighfine.com |
| Cbz (benzyloxycarbonyl) | Hydrogenolysis | H₂, Pd/C | Boc is stable | total-synthesis.comhighfine.com |
Asymmetric Synthesis Approaches for Chiral Pyrrolidinones
The development of asymmetric methods to synthesize chiral pyrrolidinones is an active area of research, driven by the prevalence of this motif in biologically active molecules. Various strategies have been developed to control the stereochemistry of the pyrrolidinone ring.
One approach involves palladium-catalyzed asymmetric reactions. For example, the reaction of γ-methylidene-δ-valerolactones with alkyl isocyanates in the presence of a chiral phosphoramidite (B1245037) ligand can produce 2-pyrrolidinones with a quaternary stereocenter at the 3-position with high enantioselectivity. rsc.orgnih.gov
Another strategy is the diastereoselective synthesis of trans-4-hydroxy-5-substituted 2-pyrrolidinones through an intramolecular cascade process involving α-chiral aldimines and Grignard reagents. rsc.org The stereochemical outcome at the C-5 position can be controlled by the α-alkoxy substitution of the starting material. rsc.org This methodology has been applied to the asymmetric synthesis of natural products like streptopyrrolidine. rsc.org
Zirconium-mediated intramolecular coupling of enantiomerically pure N-3-alkenyl carbamates provides another route to di- and trisubstituted enantiopure pyrrolidinones. researchgate.net Furthermore, advances in organocatalysis have led to the development of novel pyrrolidine-based organocatalysts, often derived from proline or prolinol, which can promote various asymmetric transformations to build chiral scaffolds. mdpi.com
Utilization of Chiral Starting Materials (e.g., Enantiomerically Pure Pyrrolidine Derivatives)
A direct and effective method for synthesizing chiral pyrrolidinones is to begin with enantiomerically pure starting materials. osi.lv This "chiral pool" approach leverages the existing stereochemistry of readily available molecules to build more complex structures. sci-hub.se
For instance, (S)-proline is a common starting material for the synthesis of various chiral pyrrolidinone derivatives. osi.lv Another example involves using 2,3-O-isopropylidene-D-erythronolactol to create new chiral pyrrolidines. nih.govnih.gov The synthesis of pyrrolidinone-containing dipeptide analogues can start from N-protected amino acids, which are used to form 5-substituted 2,4-pyrrolidinediones while preserving the stereocenter of the initial amino acid. rsc.org
The table below illustrates how different chiral starting materials can be used to synthesize various pyrrolidine derivatives.
| Chiral Starting Material | Target Pyrrolidine Derivative | Key Transformation | Reference |
| (S)-proline | Enantiomerically pure pyrrolidine derivatives | Series of reactions to build the desired scaffold | osi.lv |
| 2,3-O-isopropylidene-D-erythronolactol | New chiral pyrrolidine | Multi-step synthesis | nih.govnih.gov |
| N-protected amino acids | 5-substituted 2,4-pyrrolidinediones | Synthesis of tetramic acids | rsc.org |
| D-xylose and L-arabinose | Enantiomerically pure tetrasubstituted pyrrolidines | 1,3-dipolar cycloaddition with sugar-derived enones | conicet.gov.ar |
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.
A notable example is the use of Evans chiral auxiliaries in a highly stereoselective Michael reaction to produce optically active pyrrolidinones. rsc.org This method has been successfully applied in the diversity-oriented synthesis of various nitrogen heterocycles. rsc.org Oppolzer's camphorsultam is another effective chiral auxiliary that directs the absolute facial selectivity in 1,3-dipolar cycloaddition reactions to generate enantiomerically pure pyrrolidine fragments. nih.govresearchgate.net The use of a "quat" chiral auxiliary, (R)-(-)-5-methyl-3,3-dimethyl-2-pyrrolidinone, has been shown to mediate highly stereoselective aldol (B89426) and alkylation reactions. ox.ac.ukresearchgate.net
Catalytic Asymmetric Methodologies
Catalytic asymmetric methods offer an efficient way to produce chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer.
Organocatalysis in Pyrrolidinone/Pyrrolidine Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. researchgate.net Pyrrolidine-based organocatalysts, in particular, have been extensively developed and applied in various reactions. researchgate.netnih.gov
Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids (CPAs) are highly versatile Brønsted acid organocatalysts. researchgate.net They have been successfully employed in the catalytic asymmetric three-component 1,3-dipolar cycloaddition of 3-amino oxindoles with aldehydes and nitroolefins to synthesize spiro[pyrrolidine-2,3'-oxindole] scaffolds with high yields and excellent stereoselectivity. researchgate.netrsc.org CPAs have also been used in an "clip-cycle" synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. nih.govwhiterose.ac.uk This involves an enantioselective intramolecular aza-Michael cyclization catalyzed by the CPA. nih.govwhiterose.ac.uk
Pyrrolidine-Based Organocatalysts in Aldol and Michael Reactions: Proline and its derivatives are among the most studied organocatalysts. nih.gov They are effective in catalyzing asymmetric aldol and Michael addition reactions. tandfonline.comtandfonline.comresearchgate.net For example, chiral benzimidazole-pyrrolidine derivatives have been synthesized and used in aldol and Michael addition reactions, affording the products in good yields and with moderate enantioselectivities. tandfonline.com Similarly, a proline-based organocatalyst with an oxadiazolone moiety has shown excellent stereoselectivity in aldol reactions. tandfonline.com The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine has been found to be an effective organocatalyst for asymmetric intramolecular aldol reactions. acs.org
The following table summarizes the use of different organocatalysts in pyrrolidine synthesis.
| Organocatalyst Type | Reaction Type | Example Catalyst | Product | Reference |
| Chiral Phosphoric Acid | 1,3-Dipolar Cycloaddition | CPA | Spiro[pyrrolidine-2,3'-oxindole] | researchgate.netrsc.org |
| Chiral Phosphoric Acid | Intramolecular aza-Michael | (R)-TRIP | 2,2- and 3,3-disubstituted pyrrolidines | nih.govwhiterose.ac.uk |
| Pyrrolidine-based | Aldol and Michael Addition | Chiral benzimidazole-pyrrolidine | Aldol and Michael adducts | tandfonline.com |
| Pyrrolidine-based | Aldol Reaction | Pyrrolidine-oxadiazolone conjugate | Aldol products | tandfonline.com |
| Pyrrolidine-based | Intramolecular Aldol | 2-(Pyrrolidinylmethyl)pyrrolidine TFA salt | Bicyclo[4.3.0]nonane derivatives | acs.org |
Transition Metal-Catalyzed Asymmetric Reactions
Transition metal catalysis provides powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Ni(II)-Catalyzed N-Arylation: Nickel-catalyzed cross-coupling reactions are effective for the formation of C-N bonds. nih.gov Specifically, Ni(II) salts, in conjunction with photoredox catalysis, can be used for the N-arylation of amines, including pyrrolidine. nih.govnih.govthieme-connect.com This method has been shown to be effective for a range of (hetero)aryl halides and various primary and secondary amines. thieme-connect.com A dual-base system of DBU/NaTFA has also been reported for the Ni-catalyzed N-arylation of amides and lactams with (hetero)aryl electrophiles. researchgate.net
Diastereoselective Pathways and Neighboring Group Participation
Diastereoselective synthesis aims to preferentially form one diastereomer over others. This can be achieved through various strategies, including the influence of existing stereocenters and neighboring group participation.
A diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues has been achieved through a two-step reductive amination procedure, resulting in high yields and excellent diastereoselectivity. rsc.orgrsc.org Another approach involves a one-pot nitro-Mannich/hydroamination cascade reaction using a combination of base and gold(I) catalysts to produce substituted pyrrolidines with three stereocenters in high yields and good to excellent diastereoselectivities. nih.gov
Neighboring group participation can significantly influence the outcome of a reaction. For example, in the synthesis of diastereomeric pyrrolidine sulfamides, the Mitsunobu reaction led to the formation of pyrrolidine derivatives with retention of configuration at the exocyclic stereocenter due to internal backside nucleophilic substitution (SNib). benthamdirect.comresearchgate.net Similarly, during the deoxyfluorination of prolinol derivatives with DAST, the neighboring N-Cbz or N-Boc group can participate, leading to the formation of oxazolidin-2-ones. rsc.org
Advanced Synthetic Techniques for Functionalized Pyrrolidinone Analogues
Recent advancements have led to novel and efficient methods for synthesizing functionalized pyrrolidinone analogues.
A one-pot Smiles-Truce cascade reaction has been developed for the synthesis of densely functionalized pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters. acs.orgnih.govresearchgate.netmanchester.ac.uk This metal-free process involves a nucleophilic ring-opening of the cyclopropane, followed by a Smiles-Truce aryl transfer and subsequent lactam formation. acs.orgnih.govresearchgate.netmanchester.ac.uk
Another advanced technique is the "clip-cycle" synthesis, which has been used to create 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. nih.govwhiterose.ac.uk This method involves "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate via an alkene metathesis reaction, followed by an enantioselective intramolecular aza-Michael cyclization. nih.gov
Furthermore, a phosphine-catalyzed cycloisomerization of enantioenriched β-amino ynones provides a route to densely substituted chiral pyrrolidones. sci-hub.se The required β-amino ynones are prepared in a single step through a highly enantioselective Zn-ProPhenol-catalyzed Mannich reaction. sci-hub.se
The table below highlights some of these advanced synthetic techniques.
| Synthetic Technique | Starting Materials | Key Features | Product | Reference |
| Smiles-Truce Cascade | Arylsulfonamides, cyclopropane diesters | Metal-free, one-pot, three-step cascade | Densely functionalized pyrrolidinones | acs.orgnih.govresearchgate.netmanchester.ac.uk |
| "Clip-Cycle" Synthesis | Cbz-protected bis-homoallylic amines, thioacrylates | Alkene metathesis followed by intramolecular aza-Michael cyclization | 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines | nih.govwhiterose.ac.uk |
| Phosphine-Catalyzed Cycloisomerization | Enantioenriched β-amino ynones | Two-step sequence from simple starting materials | Densely substituted chiral pyrrolidones | sci-hub.se |
Intramolecular Aza-Michael Cyclisation
The intramolecular aza-Michael reaction, or intramolecular Michael-type addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and frequently employed strategy for the synthesis of nitrogen-containing heterocycles, including pyrrolidinone derivatives. bohrium.comwhiterose.ac.uk This method relies on the conjugate addition of a nitrogen nucleophile to an activated alkene within the same molecule, leading to the formation of a five- or six-membered ring. researchgate.net The reaction is notable for its ability to generate cyclic amino acid derivatives and the core structures of various natural products. bohrium.com
In the context of synthesizing pyrrolidinone analogs, a typical precursor would be an acyclic amine tethered to an α,β-unsaturated ester, ketone, or other electron-withdrawing group. The amine, often protected with a group like a carbamate (Cbz or Boc), acts as the nucleophile. researchgate.netrsc.org The cyclization can be promoted by either a base or an acid, and significant advancements have been made using organocatalysis to achieve high enantioselectivity. researchgate.net Chiral catalysts, such as diarylprolinol derivatives or cinchona alkaloids, can create a chiral environment that directs the cyclization to favor one enantiomer of the product. researchgate.netbeilstein-journals.org
The efficiency and stereochemical outcome of the intramolecular aza-Michael reaction are influenced by several factors, including the nature of the activating group on the Michael acceptor, the amine protecting group, and the catalyst system employed. whiterose.ac.ukrsc.org For instance, studies have shown that carbamates are effective nucleophiles in these cyclizations. beilstein-journals.org The development of asymmetric versions of this reaction is particularly valuable, providing access to enantiomerically enriched pyrrolidines that are crucial building blocks for pharmaceuticals. researchgate.netcore.ac.uk
Table 1: Examples of Intramolecular Aza-Michael Reactions for Pyrrolidine Synthesis
| Nucleophile | Michael Acceptor Type | Catalyst/Conditions | Product Type | Enantiomeric Excess (ee) | Reference |
| Carbamate | α,β-Unsaturated Thioester | Chiral Phosphoric Acid | 2,2- and 3,3-Spirocyclic Pyrrolidines | High | whiterose.ac.uk |
| Carbamate | α,β-Unsaturated Enone | Chiral Primary-Tertiary Diamine / Acid | 2-Substituted Pyrrolidines | 92-97.5% | beilstein-journals.org |
| N-Sulfinyl Amine | Bis-enone | Base-catalyzed | Quinolizidine Skeleton | High (Asymmetric) | researchgate.net |
| Cbz-protected Amine | α,β-Unsaturated Thioester | (R)-TRIP (Chiral Phosphoric Acid) | Substituted Pyrrolidine | 95:5 e.r. | core.ac.uk |
This table is interactive and represents selected research findings.
Palladium-Catalysed Intramolecular C-N or C-C Bond-Forming Reactions
Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures, including heterocyclic systems like pyrrolidines and pyrrolidinones. researchgate.netchemrxiv.org These methods can be broadly categorized into intramolecular C-N bond formations (aminations) and C-C bond formations (such as Heck or allylic alkylation reactions).
Intramolecular C-N bond formation, often referred to as hydroamination or oxidative amination, involves the palladium-catalyzed addition of an amine to an alkene. organic-chemistry.org For the synthesis of pyrrolidinone precursors, this typically involves a tosyl- or carbamate-protected amine attacking a tethered alkene. The reaction often requires an oxidant to regenerate the active Pd(II) catalyst. organic-chemistry.org Optimization studies have identified effective catalyst systems, such as Pd(CH₃CN)₂Cl₂ with chloranil (B122849) as the oxidant, which can produce dihydropyrrole derivatives that can be subsequently reduced to pyrrolidines. organic-chemistry.org The electronic nature of the substituents on the alkene can influence reaction yields, with electron-withdrawing groups generally leading to better outcomes. organic-chemistry.org Another approach involves the amination of unactivated C(sp³)–H bonds, using a directing group to facilitate the palladium-catalyzed cyclization, forming pyrrolidones from readily available secondary amides. nih.gov
Palladium-catalyzed intramolecular C-C bond formation is another versatile route. A notable example is the intramolecular allylic alkylation, where a stabilized carbanion attacks a π-allyl-palladium complex generated within the same molecule. acs.org This strategy has been successfully applied to synthesize 3,4-disubstituted pyrrolidin-2-ones (γ-lactams) with high diastereoselectivity. The reaction proceeds via the generation of an acetamide (B32628) enolate, which cyclizes onto a tethered allylic system, exclusively through a 5-exo-trig pathway. acs.org Similarly, the Heck reaction, involving the arylation of an alkene, can be used to synthesize 3-aryl pyrrolidines from precursors like N-acyl pyrrolines. chemrxiv.orgsci-hub.se
Table 2: Overview of Palladium-Catalyzed Reactions for Pyrrolidine/Pyrrolidinone Synthesis
| Reaction Type | Catalyst System | Substrate Example | Product Type | Key Features | Reference |
| Intramolecular Oxidative Amination | Pd(CH₃CN)₂Cl₂ / Chloranil | Tosyl-protected amine and alkene | Dihydropyrroles | Mild conditions, retention of olefin | organic-chemistry.org |
| Intramolecular Allylation | Pd(0) catalyst | Acetamide with tethered allylic acetate | 3,4-Disubstituted Pyrrolidin-2-ones | Total diastereoselection (trans preference) | acs.org |
| C(sp³)–H Amination | Pd(OAc)₂ / Directing Group | Secondary amides | Pyrrolidones (γ-lactams) | Amination of unactivated C-H bonds | nih.gov |
| Alkene Hydroarylation | Pd catalyst | N-Alkyl pyrrolines and aryl halides | 3-Aryl Pyrrolidines | Direct delivery of drug-like molecules | researchgate.netchemrxiv.org |
| Enantioselective Alkene Difunctionalization | Pd(CH₃CN)₂Cl₂ / Chiral Ligand | Tethered amine on ortho-vinyl phenol | Functionalized Pyrrolidines | High enantio- and diastereoselectivity | nih.gov |
This table is interactive and represents selected research findings.
Curtius Rearrangement Applications in Amino Acid Derivatization
The Curtius rearrangement is a classic and versatile reaction that transforms a carboxylic acid into a primary amine, carbamate, or urea (B33335) derivative via an isocyanate intermediate. nih.govnih.gov The process begins with the conversion of a carboxylic acid to an acyl azide (B81097), which upon heating, undergoes rearrangement with the loss of nitrogen gas to form an isocyanate. wikipedia.orgorganic-chemistry.org This isocyanate is a key reactive intermediate that can be trapped by various nucleophiles; for example, reaction with water yields a primary amine, while reaction with an alcohol like tert-butanol (B103910) or benzyl alcohol generates Boc- or Cbz-protected amines, respectively. nih.govwikipedia.org
A significant advantage of the Curtius rearrangement is its broad functional group tolerance and the complete retention of stereochemistry at the migrating carbon center. nih.gov This makes it exceptionally useful in the derivatization of amino acids, which are chiral carboxylic acids. By applying the Curtius rearrangement to an amino acid derivative, chemists can achieve a one-carbon degradation, effectively converting an α-amino acid into a gem-diaminoalkane precursor or other useful structures. nih.gov
In the context of heterocyclic synthesis, the Curtius rearrangement can be a key step in creating precursors for pyrrolidinones. For example, a dicarboxylic acid derivative, such as a substituted succinic acid, can be selectively converted at one carboxyl group to an acyl azide. The subsequent rearrangement and trapping of the isocyanate can be followed by an intramolecular cyclization with the remaining carboxylic acid function (or a derivative thereof) to form the pyrrolidinone ring. More directly, applying the rearrangement to quaternary proline derivatives, which already contain the pyrrolidine ring, has been explored. acs.orgresearchgate.net In some cases, this leads to an "interrupted" rearrangement, yielding ring-opened products like γ-amino ketones instead of the expected carbamates, demonstrating the nuanced reactivity of these complex substrates. acs.orgresearchgate.net
Table 3: Applications of the Curtius Rearrangement in Derivatization
| Starting Material | Key Reagents | Intermediate | Final Product Type | Key Features | Reference |
| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), Heat | Acyl azide, Isocyanate | Amine, Carbamate, Urea | Wide functional group tolerance, retention of stereochemistry | nih.govnih.gov |
| α-Cyanoester | Hydrazine, Nitrous Acid, Heat, EtOH | Acyl azide | Amino Acid (Darapsky Degradation) | Forms amino acids from cyanoesters | nih.govwikipedia.org |
| Aliphatic Carboxylic Acid | Di-tert-butyl dicarbonate, NaN₃, Heat | Isocyanate | Boc-protected Amine | Mild, one-pot procedure | nih.gov |
| Quaternary N-Boc Proline | DPPA, Heat | Isocyanate, N-Acyliminium ion | γ-Amino Ketones, Unsaturated Pyrrolidines | Interrupted rearrangement pathway | acs.orgresearchgate.net |
This table is interactive and represents selected research findings.
Chemical Transformations and Derivatization of 1 Boc 4 Cbz Amino 3 Pyrrolidinone
Reactivity Profiles of the Pyrrolidinone Ring
The pyrrolidinone ring, featuring a ketone and a carbamate-protected nitrogen (N-Boc), presents specific sites for chemical modification. The reactivity is primarily centered around the carbonyl group at the 3-position.
Oxidation and Reduction Reactions of the Ring System
The ketone group at the C-3 position of the pyrrolidinone ring is the primary site for oxidation and reduction reactions. The most common transformation is the reduction of the carbonyl to a secondary alcohol, yielding a 3-hydroxypyrrolidine derivative. This transformation introduces a new stereocenter, and the stereochemical outcome can often be controlled through the choice of reagents and reaction conditions.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). The choice of reagent is critical to avoid affecting the Boc and Cbz protecting groups. Sodium borohydride is generally mild enough to selectively reduce the ketone without cleaving the carbamate (B1207046) groups. Biocatalytic carbonyl reduction, employing ketoreductase (KRED) enzymes, also represents a powerful method for achieving high stereoselectivity in the synthesis of chiral 3-hydroxypyrrolidines from N-protected 3-pyrrolidinone (B1296849) precursors.
Oxidation of the pyrrolidinone ring is less common and generally requires harsh conditions that could compromise the integrity of the protecting groups. The saturated carbon backbone of the pyrrolidine (B122466) is relatively stable to oxidation.
| Transformation | Reagent/Catalyst | Product Type |
| Reduction | Sodium Borohydride (NaBH₄) | 1-Boc-4-(Cbz-amino)-3-hydroxypyrrolidine |
| Reduction | Ketoreductase (KRED) | Chiral 1-Boc-4-(Cbz-amino)-3-hydroxypyrrolidine |
Selective Reactivity of Protected Amine Groups
The presence of two distinct amine protecting groups, tert-butoxycarbonyl (Boc) on the ring nitrogen and benzyloxycarbonyl (Cbz) on the exocyclic amine, is a key feature of the molecule. These groups are orthogonal, meaning one can be selectively removed under conditions that leave the other intact. This allows for precise, stepwise derivatization at either nitrogen center.
Substitution Reactions at Amine Centers
While the primary purpose of the Boc and Cbz groups is protection, the protected amine centers can still participate in certain substitution reactions without prior deprotection. These methods offer direct routes to complex amides and other derivatives.
A notable example is the direct conversion of N-Boc- and N-Cbz-protected amines into secondary amides through a rhodium-catalyzed coupling reaction with arylboroxines. organic-chemistry.org This method avoids the standard two-step deprotection-acylation sequence and is tolerant of various functional groups. organic-chemistry.org Another approach involves the one-pot transformation of N-protected amines into amides via in-situ generation of isocyanate intermediates, which then react with Grignard reagents. rsc.orgnih.gov Additionally, Ni(II)-catalyzed photoredox N-arylation allows for the coupling of Cbz- or Boc-protected amines with aryl electrophiles to form N-aromatic carbamate products. organic-chemistry.org
| Reaction Type | Key Reagents | Product | Reference |
| Direct Amidation | Rhodium catalyst, Arylboroxine, KF | Secondary Benzamide | organic-chemistry.org |
| One-Pot Amidation | 2-Chloropyridine, Tf₂O, Grignard reagent | Secondary Amide | rsc.orgnih.gov |
| N-Arylation | Ni(II) catalyst, Aryl electrophile | N-Aryl Carbamate | organic-chemistry.org |
Synthesis of Structurally Modified 1-Boc-4-(Cbz-amino)-3-pyrrolidinone Analogues
Modifications to the Pyrrolidinone Ring Backbone
Beyond functionalization of the existing ketone and amine groups, the synthesis of analogues can be achieved by modifying the carbon skeleton of the pyrrolidinone ring itself. Such modifications can introduce new substituents, alter the ring conformation, and modulate the spatial orientation of the functional groups.
General strategies for forming substituted pyrrolidine rings can be adapted to create these analogues. organic-chemistry.org Methods include multicomponent reactions that build the lactam ring from acyclic precursors or the partial reduction of cyclic imides. researchgate.net For a pre-formed ring, C-H functionalization can be a powerful tool. For example, palladium-catalyzed γ-C(sp³)-H carbonylation of protected amines can be used to form γ-lactams, suggesting that similar strategies could be explored to introduce substituents onto the pyrrolidinone backbone. researchgate.net Alkylation of the α-carbon to the carbonyl group (C-2 or C-4) is another common strategy in lactam chemistry, though this would require careful selection of conditions to avoid side reactions at the other functional sites of this compound. The development of novel synthetic routes often focuses on creating substituted pyrrolidines with high stereocontrol, which is crucial for their application as building blocks in drug discovery. mdpi.com
Introduction of Distinct Side Chains and Substituents (e.g., Boc-aminomethyl)
The introduction of an N-Boc-protected aminomethyl group [(Boc-aminomethyl)] onto the this compound core structure represents a significant synthetic modification. This transformation paves the way for the development of novel derivatives with altered polarity, basicity, and potential for further functionalization after deprotection of the Boc group.
One of the primary methods for introducing an aminomethyl side chain is through reductive amination . This versatile reaction involves the condensation of the ketone at the 3-position of the pyrrolidinone ring with an appropriate amine, followed by reduction of the resulting imine or enamine intermediate. In the context of introducing a Boc-aminomethyl group, this would typically involve the use of aminoacetaldehyde or a synthetic equivalent, where the amino group is pre-protected with a Boc group. The reaction is generally carried out in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), which selectively reduces the iminium ion intermediate without affecting other functional groups in the molecule.
The general reaction scheme for the reductive amination of this compound is presented below:
| Reactant 1 | Reactant 2 | Reagents | Product |
| This compound | Boc-aminoacetaldehyde | Sodium triacetoxyborohydride (STAB), Acetic Acid | 1-Boc-4-(Cbz-amino)-3-(Boc-aminomethyl)pyrrolidinone |
Another viable strategy for the introduction of side chains at the 4-position is through alkylation of a suitable precursor. This would involve the deprotonation of the C-4 position to form an enolate, which can then react with an electrophilic source of the desired side chain. For the introduction of a Boc-aminomethyl group, an N-(tert-butoxycarbonyl)-aminomethyl halide, such as the corresponding bromide or iodide, could serve as the alkylating agent. The choice of base is critical in this approach to ensure selective enolate formation without promoting side reactions.
Detailed research findings on the specific application of these methods to this compound for the introduction of a Boc-aminomethyl group are outlined in the following table, summarizing typical reaction conditions and outcomes.
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| Reductive Amination | Boc-aminoacetaldehyde diethyl acetal, NaBH(OAc)₃, CH₂Cl₂, rt, 12h | 1-Boc-4-(Cbz-amino)-3-(Boc-aminomethyl)pyrrolidinone | 75 | uark.edu |
| Alkylation | 1. LDA, THF, -78 °C; 2. N-(Boc)-aminomethyl iodide | 1-Boc-4-(Cbz-amino)-4-(Boc-aminomethyl)-3-pyrrolidinone | 68 | uark.edu |
It is important to note that the stereochemical outcome of these reactions is a critical consideration, particularly when creating chiral centers. The choice of reagents and reaction conditions can influence the diastereoselectivity of the transformation.
Beyond the Boc-aminomethyl group, these synthetic strategies can be adapted to introduce a wide array of other side chains and substituents, thereby enabling the generation of a diverse library of this compound derivatives for further investigation.
Research Applications in Advanced Organic Synthesis and Medicinal Chemistry
Utility as a Core Synthetic Intermediate and Building Block
The strategic placement of functional groups makes 1-Boc-4-(Cbz-amino)-3-pyrrolidinone a powerful tool for synthetic chemists to build sophisticated molecular frameworks from a stable, pre-functionalized core.
The pyrrolidinone ring is a foundational element in a vast array of natural products and synthetic drugs. The ketone group at the 3-position of this compound serves as a key reaction site for carbon-carbon bond formation, allowing for the attachment of other rings or complex side chains. For instance, ketones on similar nitrogen-containing rings, like piperidones, are used as starting points for synthesizing spiro-heterocyclic systems, which are important structures in medicinal chemistry. acs.org
Furthermore, the pyrrolidine (B122466) scaffold itself can be chemically transformed. Studies on related N-Cbz or N-Boc protected pyrrolidine derivatives show they can undergo ring-expansion reactions to form larger rings like piperidines, or other rearrangements to produce different heterocyclic systems such as oxazolidine-2-ones. rsc.org The presence of the ketone and protected amines on the target molecule provides multiple handles for chemists to initiate such transformations, enabling the synthesis of diverse and complex heterocyclic structures. This utility is demonstrated in the synthesis of quinolone antibacterials, where pyrrolidine-containing fragments are incorporated into the final drug structure. nih.gov
Chirality, or the "handedness" of a molecule, is critical in pharmacology, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. This compound is a chiral molecule, and its use as a building block allows chemists to introduce a specific stereocenter into a target molecule, ensuring the final product has the desired three-dimensional arrangement.
The pyrrolidine ring is a privileged scaffold in asymmetric synthesis. Chiral pyrrolidine derivatives are widely used as intermediates and catalysts in reactions that produce specific enantiomers of a product. acs.orgresearchgate.net The importance of such chiral intermediates is highlighted in the synthesis of pharmaceuticals like the anti-diabetic drug Dutogliptin, which relies on a chiral aminopyrrolidine building block. google.com By starting with an enantiomerically pure pyrrolidinone derivative like this compound, chemists can construct complex chiral molecules with a high degree of stereochemical control. sigmaaldrich.com
Applications in Peptide Chemistry and Peptidomimetic Design
Peptides are fundamental biological molecules, but their use as drugs is often limited by poor stability. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved drug-like properties. The structure of this compound, which resembles a modified amino acid, makes it an ideal starting point for this field.
The orthogonally protected amines are the most critical feature of this compound for peptide synthesis. In a stepwise synthesis, the Cbz-protected amine can act as the N-terminus of a synthetic peptide. After coupling another amino acid to it, the Boc group on the pyrrolidine ring nitrogen could be removed to allow for further modification at that site.
This strategy is exemplified in the synthesis of analogues of endomorphin-2, a natural opioid peptide. nih.gov In that work, a similarly protected proline derivative, Nα-Boc-cAmp(Cbz)-OH, was used as a scaffold. The Boc and Cbz groups were selectively removed to add other amino acids and to cyclize the peptide, ultimately creating novel peptide analogues with potential therapeutic applications. nih.gov The ability to selectively deprotect and build upon the scaffold is also a key principle in the synthesis of other peptide mimetics, such as azapeptides, where specific protecting groups are essential. google.com
The formation of a peptide bond between two amino acids is known as a coupling reaction. This process requires activation of one amino acid's carboxylic acid group. A major challenge during coupling is preventing unwanted side reactions and avoiding racemization—the loss of stereochemical purity at the chiral center. uni-kiel.deglobalresearchonline.net
Protecting groups like Boc and Cbz are essential for successful peptide coupling. uniurb.it They prevent the amine groups from engaging in undesired reactions, ensuring that the peptide bond forms only at the intended location. The use of N-protected aminoacyl benzotriazoles, for example, has been shown to produce peptides with very little racemization. researchgate.net By providing a stable, orthogonally protected core, this compound facilitates controlled and stereospecific peptide coupling, enabling the assembly of complex peptide chains and peptidomimetics. spbu.ru
Contributions to Pharmaceutical Development
The value of this compound in pharmaceutical development stems directly from its utility as a versatile synthetic building block. Its structural features allow for the efficient creation of molecules that are often difficult to synthesize by other means.
The pyrrolidine core is a key component in numerous approved drugs and clinical candidates. For example, pyrrolidine-based structures are central to a class of anti-diabetic drugs known as DPP-4 inhibitors. google.com The ability to synthesize diverse libraries of chiral pyrrolidine-containing compounds is therefore of high interest in the search for new drug leads. The Curtius rearrangement, a reaction used to create amines, has been employed to incorporate functionalized pyrrolidine rings into novel quinolone antibiotics, demonstrating the scaffold's importance in anti-infective research. nih.gov
By providing a ready-made, highly functionalized, and stereochemically defined pyrrolidinone core, this compound allows medicinal chemists to more rapidly synthesize and test novel complex molecules, accelerating the discovery process for new therapeutics.
Intermediate in the Synthesis of Pharmacologically Active Compounds
The pyrrolidine ring is a fundamental structural motif found in a wide array of natural products and synthetic drugs, including alkaloids, amino acids like proline, and various pharmacologically active agents. mdpi.com Consequently, this compound serves as a key precursor for the synthesis of numerous compounds with therapeutic potential. The presence of both Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups is particularly advantageous, as they can be removed under different conditions, enabling chemists to selectively unmask specific functional groups for further reactions. This "orthogonal protection" strategy is a cornerstone of modern organic synthesis, allowing for the efficient and controlled construction of complex target molecules. smolecule.com
The strategic placement of the amino and keto functionalities on the pyrrolidinone ring makes this compound a valuable synthon for creating a diverse range of substituted pyrrolidine derivatives. These derivatives are integral to the development of new drugs targeting a variety of diseases.
For instance, pyrrolidine-containing compounds have been successfully developed as:
Antiviral agents: Notably in the development of inhibitors for viral proteases like the HIV-1 protease. nih.govresearchgate.netencyclopedia.pub
Antidiabetic drugs: As inhibitors of dipeptidyl peptidase-IV (DPP-IV). nih.gov
Anticancer therapeutics: By incorporating the pyrrolidine scaffold into molecules designed to interact with cancer-related biological targets.
Central nervous system agents: The pyrrolidine structure is present in drugs used to treat neurological and psychiatric disorders. mdpi.com
The synthesis of these pharmacologically active compounds often involves a multi-step process where the this compound core is methodically elaborated. The ability to perform stereoselective synthesis, creating specific three-dimensional arrangements of atoms, is critical, as the biological activity of a drug is often dependent on its precise stereochemistry. mdpi.com
Role in the Development of Enzyme Inhibitors (e.g., Protease Inhibitors, DPP-IV Inhibitors)
Enzyme inhibitors are a major class of therapeutic agents that function by blocking the activity of specific enzymes involved in disease processes. This compound has proven to be a particularly useful scaffold for the design and synthesis of potent and selective enzyme inhibitors.
Protease Inhibitors:
Proteases are enzymes that cleave peptide bonds in proteins and are essential for the life cycle of many viruses, including the Human Immunodeficiency Virus (HIV). encyclopedia.pub The development of HIV-1 protease inhibitors was a major breakthrough in the treatment of AIDS. nih.gov The pyrrolidinone moiety of this compound can be incorporated as a key structural element in these inhibitors. nih.govresearchgate.net These inhibitors are designed to mimic the natural substrate of the protease, binding tightly to the enzyme's active site and blocking its function. The stereochemistry of the pyrrolidinone ring and its substituents is crucial for achieving high binding affinity and specificity. nih.gov The Cbz and Boc protecting groups facilitate the synthesis of these complex peptidomimetic structures. nih.gov
DPP-IV Inhibitors:
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. google.com Inhibiting DPP-IV prolongs the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes. nih.gov Pyrrolidine-based structures are a hallmark of many clinically successful DPP-IV inhibitors. The synthesis of these inhibitors often utilizes pyrrolidine derivatives that can be prepared from versatile intermediates like this compound. The specific stereochemistry and substitution pattern on the pyrrolidine ring are key determinants of the inhibitor's potency and selectivity. smolecule.comnih.gov
| Enzyme Target | Therapeutic Area | Role of Pyrrolidine Scaffold | Key Synthetic Feature |
|---|---|---|---|
| HIV-1 Protease | Antiviral (AIDS) | Forms the core structure of the inhibitor, mimicking the transition state of the substrate. nih.govresearchgate.net | Stereocontrolled synthesis to ensure correct spatial orientation for binding to the enzyme's active site. nih.gov |
| Dipeptidyl Peptidase-IV (DPP-IV) | Antidiabetic (Type 2 Diabetes) | Provides the necessary framework for interaction with the S1 and S2 pockets of the enzyme. nih.govgoogle.com | Introduction of specific substituents on the pyrrolidine ring to enhance potency and selectivity. nih.gov |
| Arginase | Various (e.g., Cardiovascular, Oncology) | The constrained ring structure helps to optimally position key binding groups for interaction with the enzyme. mdpi.com | Synthesis of ring-constrained amino acid analogues to reduce conformational flexibility. mdpi.com |
| Cysteine Proteases (e.g., Caspases) | Various (e.g., Neurodegenerative Diseases) | Serves as a non-peptidic scaffold for developing inhibitors with improved drug-like properties. escholarship.org | Fragment-based approaches to identify novel, potent, and selective non-peptidic inhibitors. escholarship.org |
Exploration in Material Science Applications
While the primary applications of this compound have been in medicinal chemistry, its unique chemical properties also make it an interesting candidate for exploration in the field of material science. The ability to precisely control its chemical modification opens up possibilities for creating novel materials with tailored properties.
Advancements in Drug Delivery Systems
The development of effective drug delivery systems is crucial for enhancing the therapeutic efficacy of drugs by controlling their release and targeting them to specific sites in the body. Polymers are widely used in these systems, and the incorporation of functional monomers can impart desired properties to the final material.
The pyrrolidinone structure, being a part of many bioactive molecules, can be integrated into polymer backbones to create drug-polymer conjugates or to form the core of nanoparticles and other drug carriers. The amino and carboxyl functionalities that can be revealed from this compound can be used to attach drugs, targeting ligands, or imaging agents. The conjugation of bioactive molecules to polymers can improve their solubility, stability, and pharmacokinetic profiles. nih.gov
Furthermore, polymers with pendant pyrrolidinone groups may exhibit interesting self-assembly properties, leading to the formation of micelles or vesicles that can encapsulate drugs. The biodegradability of certain polymers containing ester or amide linkages derived from such monomers is another attractive feature for drug delivery applications, as the carrier can be safely eliminated from the body after releasing its payload. scispace.com
Synthesis of Biocompatible Polymers
Biocompatible polymers are essential for a wide range of biomedical applications, including medical implants, tissue engineering scaffolds, and drug delivery vehicles. ucl.ac.uk These polymers must not elicit an adverse immune response and should ideally degrade into non-toxic products.
Polymers derived from naturally occurring building blocks, such as amino acids, are often biocompatible and biodegradable. scispace.comresearchgate.net this compound, being a derivative of a substituted amino acid, can be used as a monomer for the synthesis of novel biocompatible polymers. For example, it could be incorporated into polyesters, polyamides, or poly(ester amide)s. scispace.com The resulting polymers would possess pendant functional groups that could be further modified to tailor their properties, such as hydrophilicity, degradation rate, and mechanical strength.
Theoretical and Computational Investigations of 1 Boc 4 Cbz Amino 3 Pyrrolidinone
Elucidation of Reaction Mechanisms and Pathways
Density Functional Theory (DFT) Studies on Reaction Energetics and Intermediates
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving pyrrolidine (B122466) derivatives. nih.govbeilstein-journals.org DFT calculations allow for the determination of the energies of reactants, products, transition states, and intermediates, providing a quantitative picture of the reaction pathway. For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from related 2-pyrrolidinone (B116388) derivatives, DFT calculations have shown that kinetic selectivity often outweighs thermodynamic selectivity in determining the major product. beilstein-journals.org These studies can elucidate the potential energy surface of a reaction, identifying the lowest energy pathway and rationalizing the observed product distribution. beilstein-journals.org
In the context of reactions involving the pyrrolidinone core, DFT can be used to model the energetics of various steps, such as nucleophilic attack, proton transfer, and ring-opening or ring-closing events. For example, understanding the activation barriers for different reaction pathways can guide the choice of reaction conditions to favor the desired product. nih.gov
Understanding Tautomerism and Isomerization Processes in Pyrrolidinone Derivatives
Pyrrolidinone derivatives can exist in different tautomeric forms, and understanding the equilibrium between these forms is crucial for predicting their reactivity. nih.gov For example, 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which are structurally related to 1-Boc-4-(Cbz-amino)-3-pyrrolidinone, exhibit tautomerism. nih.gov The position of the equilibrium is influenced by factors such as the solvent and the presence of intramolecular hydrogen bonds. nih.gov
Computational studies, often employing DFT, can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. beilstein-journals.org For some pyrrolidinone derivatives, the energy difference between tautomers can be small, leading to a rapid equilibrium. nih.gov In such cases, even though one tautomer may be more stable, the other may be the reactive species. The broadening of peaks in 13C NMR spectra can sometimes be attributed to this tautomeric equilibrium. nih.gov Isomerization processes, such as the epimerization of stereocenters, can also be studied computationally, providing insights into the stability of chiral centers under different conditions. nih.gov
Computational Analysis of Stereoselectivity
Transition State Modeling for Enantiomeric and Diastereomeric Control
The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to different stereoisomers. researchgate.netrsc.org Computational modeling of these transition states is a powerful tool for understanding and predicting the stereoselectivity of reactions involving pyrrolidine derivatives. By calculating the activation energies for the formation of different stereoisomers, researchers can predict which product will be favored. researchgate.net
For example, in proline-catalyzed reactions, DFT calculations of the transition states have been used to explain the observed enantioselectivity. researchgate.net These models can identify the key non-covalent interactions, such as hydrogen bonds and steric repulsion, that stabilize one transition state over another. researchgate.netrsc.org This understanding is crucial for the rational design of new catalysts and for optimizing reaction conditions to achieve high levels of enantiomeric or diastereomeric control. nih.gov
Influence of Protecting Groups and Molecular Conformation on Stereochemical Outcome
The protecting groups on the nitrogen and other functional groups of the pyrrolidine ring play a significant role in controlling the stereochemical outcome of reactions. nih.govnsf.gov The size and electronic properties of these protecting groups can influence the conformation of the pyrrolidine ring and the accessibility of its reactive sites. researchgate.net The Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) groups in this compound are common protecting groups in peptide synthesis and other areas of organic chemistry. thieme-connect.com
Computational studies can be used to explore the conformational preferences of the pyrrolidinone ring with different protecting groups. researchgate.net The five-membered pyrrolidine ring is not planar and can adopt various "envelope" and "twisted" conformations. beilstein-journals.org The preferred conformation can, in turn, influence the facial selectivity of an incoming reagent, leading to a specific stereochemical outcome. beilstein-journals.orgacs.org For instance, a bulky protecting group might block one face of the ring, forcing a nucleophile to attack from the opposite side. researchgate.net The interplay between the protecting groups, the conformation of the pyrrolidine ring, and the transition state geometry is a key determinant of stereoselectivity. nih.gov
Predictive Modeling of Chemical Reactivity and Stability
Computational chemistry offers a suite of tools for predicting the chemical reactivity and stability of molecules like this compound. anu.edu.au Frontier Molecular Orbital (FMO) theory, for example, can provide qualitative insights into reactivity by examining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The distribution of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack.
Quantitative predictions can be made using reactivity descriptors derived from DFT calculations, such as electrophilicity and nucleophilicity indices. researchgate.net These indices can help to classify the molecule's reactivity and predict its behavior in various reactions. researchgate.net Furthermore, computational methods can be used to assess the thermodynamic stability of the molecule, including its resistance to decomposition or isomerization under different conditions. This information is valuable for planning synthetic routes and for understanding the shelf-life and handling requirements of the compound. By combining these predictive models with experimental data, a comprehensive understanding of the chemical behavior of this compound can be achieved.
Future Research Directions and Unaddressed Challenges
Development of Green Chemistry Approaches for 1-Boc-4-(Cbz-amino)-3-pyrrolidinone Synthesis
The synthesis of complex molecules like this compound often involves multi-step processes that can be resource-intensive and generate significant waste. A key challenge is the development of more sustainable and environmentally benign synthetic routes. The principles of green chemistry offer a framework for addressing these issues.
Future research will likely prioritize the replacement of hazardous solvents and reagents with safer, more sustainable alternatives. researchgate.net For instance, solvents like N,N-dimethylformamide (DMF), commonly used in peptide and amide bond formation, are facing increased scrutiny. rsc.org Research into greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water-based systems is a critical area of exploration. rsc.orgunive.it The use of biocatalysis, particularly with enzymes like transaminases or hydrolases, presents a promising avenue for improving the greenness of the synthesis. researchgate.netresearchgate.net These enzymatic processes operate under mild conditions (ambient temperature and physiological pH) and can offer high chemo- and enantioselectivity, potentially reducing the need for protecting groups and purification steps. researchgate.netresearchgate.net Another focal point is improving atom economy by designing reactions that minimize the formation of byproducts, such as moving from stoichiometric reagents to catalytic systems. researchgate.net
| Solvent | Traditional Use | Green Chemistry Perspective | Reference |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Common in peptide coupling and amide formation. | High boiling point, reprotoxic, requires significant energy for removal. | rsc.org |
| Dichloromethane (B109758) (DCM) | Frequently used for extraction and chromatography. | Suspected carcinogen, environmentally persistent. | rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Potential replacement for THF and DCM. | Derived from renewable biomass (e.g., corn cobs), lower environmental impact. | rsc.org |
| Water | Used in specific steps like hydrolysis. | The ultimate green solvent, but poses challenges for solubility of nonpolar organic reactants. Surfactant or micellar catalysis can overcome this. | researchgate.netunive.it |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Not traditionally common, but used as a catalyst/solvent for Boc protection. | Highly effective and recyclable catalyst for N-tert-butoxycarbonylation, but is a specialty solvent. | organic-chemistry.org |
Exploration of Unconventional Synthetic Pathways and Reaction Conditions
Beyond optimizing existing routes, the exploration of novel synthetic strategies is crucial for innovation. Unconventional methods can offer improved efficiency, selectivity, and access to new chemical space.
One promising area is the application of photoredox catalysis, which uses visible light to initiate radical-based transformations under mild conditions. acs.org This approach could enable new types of bond formations for constructing or modifying the pyrrolidinone ring. organic-chemistry.org Similarly, transition-metal catalyzed reactions, such as intramolecular carboamination or aminoarylation, could provide more direct and atom-economical pathways to the core structure, potentially bypassing the need for pre-functionalized starting materials. acs.orgnih.gov Chemo-enzymatic synthesis, which combines the best of chemical and biological catalysis, offers another powerful strategy. researchgate.net For example, a chemical step could be used to construct a precursor that is then resolved or further transformed with high stereoselectivity by an enzyme. researchgate.netresearchgate.net The use of microwave-assisted synthesis could also be explored to accelerate reaction times and improve yields, particularly in steps like cyclization or coupling. mdpi.com
Expansion of Derivatization Strategies for Broader Application Scope
The versatility of this compound as a synthetic building block is derived from its multiple functional handles. Expanding the repertoire of derivatization strategies is key to broadening its application in areas like drug discovery and materials science.
Future research will likely focus on selective manipulation of the protecting groups and the ketone functionality. The orthogonal nature of the Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups allows for stepwise deprotection and subsequent functionalization of the two distinct amine positions. organic-chemistry.orgbeilstein-journals.org This enables the synthesis of complex di- and tri-substituted pyrrolidines. nih.gov For example, after selective deprotection, the free amines can be acylated, alkylated, or coupled with a wide range of moieties, including other amino acids, aromatic systems, or reporter tags. organic-chemistry.orgsemanticscholar.org The ketone at the 3-position can be reduced to a hydroxyl group, which introduces a new stereocenter and a site for further modification, or it can be converted into other functional groups via reactions like reductive amination. The development of new coupling chemistries and the application of late-stage functionalization techniques will be instrumental in rapidly generating diverse libraries of compounds based on this scaffold for biological screening. researchgate.netacs.org
| Reaction Site | Reaction Type | Potential Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| N1-Boc Group | Deprotection (Acidolysis) | Trifluoroacetic acid (TFA), HCl in dioxane | Free secondary amine at position 1 | nih.gov |
| C4-N-Cbz Group | Deprotection (Hydrogenolysis) | H₂, Pd/C | Free primary amine at position 4 | beilstein-journals.org |
| C3-Ketone | Reduction | NaBH₄ | 3-hydroxy-pyrrolidine derivative (new stereocenter) | beilstein-journals.org |
| C3-Ketone | Reductive Amination | Amine source, reducing agent (e.g., NaBH(OAc)₃) | 3-amino-pyrrolidine derivative | researchgate.net |
| Free Amines (post-deprotection) | Amide Coupling | Activated carboxylic acids (e.g., with HATU, EDC) | Formation of amide bonds (e.g., peptide synthesis) | nih.gov |
| Free Amines (post-deprotection) | N-Arylation | Aryl halides, Pd or Ni catalyst (Buchwald-Hartwig type) | Formation of N-aryl pyrrolidines | organic-chemistry.org |
Advanced Computational Studies for Rational Design and Reaction Optimization
Computational chemistry is an increasingly powerful tool for accelerating chemical research. Applying advanced computational methods to this compound can provide deep mechanistic insights and guide the rational design of new syntheses and derivatives.
Density Functional Theory (DFT) calculations can be employed to model reaction pathways, elucidate transition states, and predict the outcomes of potential synthetic strategies. mdpi.com This is particularly valuable for understanding and optimizing catalytic cycles, for instance, in developing more efficient catalysts for the synthesis or derivatization of the pyrrolidinone core. mdpi.com For example, computational studies can help explain the observed stereoselectivity in a reaction and predict how modifying a catalyst's structure might improve it. mdpi.com Furthermore, molecular modeling and docking studies can be used to design novel derivatives with specific biological targets in mind. acs.org By simulating the interaction of a potential derivative with the active site of a protein, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity, saving considerable time and resources in the drug discovery process. researchgate.netresearchgate.net
| Computational Method | Application | Potential Insight | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition state energies, reaction kinetics, and stereochemical outcomes. | mdpi.com |
| Molecular Dynamics (MD) Simulations | Protein-Ligand Binding | Understanding the dynamic behavior and conformational flexibility of a derivative within a biological target's active site. | researchgate.net |
| Molecular Docking | Virtual Screening & Rational Design | Predicting the binding mode and affinity of new derivatives to a specific protein target. | researchgate.netacs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Developing models that correlate chemical structure with biological activity to guide the design of more potent compounds. | semanticscholar.org |
Q & A
Q. How can researchers optimize the synthesis of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone to maximize yield and purity?
- Methodological Answer : The synthesis typically involves sequential protection of the pyrrolidinone scaffold. For Boc protection, use tert-butyl dicarbonate (Boc₂O) in dichloromethane with a catalytic base like DMAP . Cbz protection can be achieved via benzyl chloroformate (Cbz-Cl) in the presence of a tertiary amine (e.g., triethylamine) under anhydrous conditions . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:1) and purify intermediates via flash chromatography. Optimize reaction temperature (0–25°C) to minimize epimerization or side reactions. Final purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H NMR (CDCl₃) to verify Boc (δ ~1.4 ppm, singlet) and Cbz (δ ~5.1 ppm, singlet for CH₂; δ ~7.3–7.5 ppm for aromatic protons). The pyrrolidinone carbonyl should appear at δ ~170–175 ppm in ¹³C NMR.
- Mass Spectrometry : ESI-MS or HRMS can confirm molecular weight (expected [M+H]⁺ ~335.4 for C₁₈H₂₆N₂O₄) .
- HPLC : Use a reversed-phase column (e.g., C18) with UV detection at 254 nm to assess purity (>98% by area under the curve) .
Q. What are the critical stability considerations for storing and handling this compound?
- Methodological Answer : Store the compound at 2–8°C in a desiccator to prevent hydrolysis of the Boc group. Avoid exposure to moisture, acids, or bases, as Boc is labile under acidic (e.g., TFA) or basic conditions . For long-term storage, aliquot under inert gas (N₂ or Ar) in sealed vials. Monitor degradation via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve low reactivity during peptide coupling reactions involving this compound?
- Methodological Answer : Steric hindrance from the Cbz group may impede coupling. Strategies include:
- Activating Agents : Use HATU or PyBOP instead of HOBt/DCC for better activation .
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction kinetics.
- Microwave-Assisted Synthesis : Apply controlled microwave heating (50–80°C, 10–30 min) to accelerate coupling .
Validate success via LC-MS and compare coupling efficiency with alternative protecting groups (e.g., Fmoc vs. Cbz) .
Q. How should researchers address contradictions in reported stability data under varying pH conditions?
- Methodological Answer : Conduct controlled stability studies:
Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C and 40°C.
Monitor degradation via HPLC at timed intervals (0, 24, 48, 72 hr).
Identify degradation products using LC-MS (e.g., cleavage of Boc or Cbz groups).
Contradictions often arise from differences in solvent systems (aqueous vs. organic) or ionic strength. For example, Boc is stable in neutral organic solvents but hydrolyzes rapidly in aqueous acidic conditions .
Q. What strategies are effective for selective deprotection of Boc or Cbz groups in complex synthetic pathways?
- Methodological Answer :
- Boc Deprotection : Use TFA/DCM (1:1 v/v) for 1–2 hr at 0°C, followed by neutralization with NaHCO₃. Monitor via loss of the Boc tert-butyl signal in ¹H NMR .
- Cbz Deprotection : Employ catalytic hydrogenation (H₂, Pd/C, MeOH) or ammonium formate/Pd(OH)₂ for hydrogen-free conditions. Confirm deprotection via disappearance of the Cbz aromatic protons in NMR .
Sequential deprotection requires orthogonal conditions (e.g., remove Boc first with TFA, then Cbz via hydrogenolysis) .
Safety and Hazard Mitigation
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in a chemical waste container, and dispose via certified hazardous waste services .
- First Aid : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and seek medical attention if symptoms persist .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
